molecular formula C11H16Cl2N4 B1427798 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride CAS No. 1361116-37-1

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Cat. No.: B1427798
CAS No.: 1361116-37-1
M. Wt: 275.17 g/mol
InChI Key: NNUDHJBTGKGCRX-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride (CAS: 1361116-37-1) is a nitrogen-containing heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its molecular formula is C₁₁H₁₆Cl₂N₄, with a molecular weight of 275.18 g/mol . The core structure combines a pyrazole ring fused to a pyridine ring at the [3,4-b] position, substituted at position 1 with a methyl group and at position 3 with a pyrrolidin-3-yl moiety. This scaffold is recognized for its pharmacological versatility, as pyrazolo[3,4-b]pyridines are associated with anxiolytic, anticancer, antiviral, and enzyme-inhibitory activities . The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for therapeutic research .

Properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-15-11-9(3-2-5-13-11)10(14-15)8-4-6-12-7-8;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUDHJBTGKGCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique pyrazolo[3,4-b]pyridine core structure, characterized by a methyl group and a pyrrolidine substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its role as a soluble guanylyl cyclase (sGC) activator . This mechanism is crucial in regulating vascular tone and blood pressure, suggesting potential applications in treating cardiovascular diseases by promoting vasodilation and reducing hypertension. Additionally, compounds with similar structures have shown promise in inhibiting specific protein kinases involved in cancer progression and inflammatory responses, highlighting its potential as a therapeutic agent in oncology and inflammatory diseases.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity across various assays. Below is a summary of its effects on different biological pathways:

Activity Effect Reference
sGC ActivationPromotes vasodilation
Protein Kinase InhibitionPotential anticancer effects
CytotoxicityEvaluated against cancer cell lines

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cardiovascular Applications : A study demonstrated that the compound effectively activates sGC, leading to increased cGMP levels and subsequent vasodilation in animal models. This suggests its potential utility in treating hypertension.
  • Cancer Research : In vitro studies evaluated the compound's cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated that the compound did not exhibit significant cytotoxicity within the tested concentration range; however, it showed potential for further modification to enhance its activity against specific kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The presence of the pyrazole ring and the pyrrolidine moiety contribute to its reactivity and binding affinity with various molecular targets.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Properties
1H-Pyrazolo[3,4-b]pyridine dihydrochloridePyrazole ring; lacks pyrrolidineKnown for kinase inhibition
BAY 41-2272Contains similar pyrazole structureDemonstrated efficacy in lowering blood pressure
N-[4-(1H-pyrazolo[3,4-b]pyrazine)] sulfonamidesIncludes sulfonamide groupPotential treatment for degenerative joint diseases

Comparison with Similar Compounds

3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine Dihydrochloride

This compound (CAS: 2173092-88-9) shares the same molecular formula (C₁₁H₁₆Cl₂N₄ ) and weight (275.18 g/mol ) as the target compound but differs in the substituent at position 3: a piperidin-3-yl group replaces the pyrrolidin-3-yl moiety .

Parameter 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine Dihydrochloride 3-Piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine Dihydrochloride
Substituent at Position 3 Pyrrolidin-3-yl (5-membered saturated ring) Piperidin-3-yl (6-membered saturated ring)
CAS Number 1361116-37-1 2173092-88-9
Pharmacological Implications Potential for enhanced conformational flexibility Increased lipophilicity due to larger ring size

The pyrrolidine ring’s smaller size may confer higher metabolic stability, while the piperidine variant’s increased lipophilicity could improve membrane permeability .

1H-Pyrazolo[3,4-b]pyridin-3-amine Derivatives

Compounds such as 3a and 3b (from ) feature a primary amine group at position 3 instead of the pyrrolidinyl moiety. These derivatives demonstrated potent antimicrobial activity against Staphylococcus aureus and MRSA, with IC₅₀ values ranging from 2.5–8.0 µg/mL .

Pharmacological Activity

Antimicrobial Activity

The target compound’s pyrrolidinyl substituent may modulate its antimicrobial efficacy compared to other derivatives. For example:

  • Schiff base derivatives (4a-d) : Exhibited broad-spectrum antifungal activity (MIC: 4–16 µg/mL ) but lower antibacterial potency than 3-amine derivatives .
  • Thiazolidin-4-one derivatives (6a-c) : Showed selective inhibition of fungal strains (MIC: 8–32 µg/mL ) .

Enzyme Inhibition

Pyrazolo[3,4-b]pyridines are known to inhibit enzymes such as DHFR, GSK-3, and phosphodiesterases (PDEs):

  • DHFR Inhibition : 3-amine derivatives (e.g., 3a ) achieved DHFR inhibition with IC₅₀ values of 1.2–3.8 µM , comparable to trimethoprim . The target compound’s pyrrolidinyl group may alter binding affinity due to steric or electronic effects.

Patent and Therapeutic Landscape

  • Autoimmune Applications : A 2023 patent (WO 2023/046806) claims pyrazolo[3,4-b]pyridines for autoimmune diseases, emphasizing substituent-driven selectivity .
  • Structural Analogues in Development : Piperidine-containing derivatives are under exploration for CNS disorders due to improved blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride

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